Application: “3-(1-methyl-1H-indol-3-yl)propanoic acid” is a chemical compound with the CAS Number7479-20-1.
Methods of Application: This compound is typically used in a laboratory setting.
Results or Outcomes: The outcomes of using this compound in a synthesis would vary depending on the specific reactions and conditions.
Application: Indole derivatives, such as “3-(1-methyl-1H-indol-3-yl)propanoic acid”, have been studied for their potential biological activity.
Results or Outcomes: The results of these studies have shown that indole derivatives can have various biologically significant properties.
Methods of Application: These compounds are synthesized and then tested in vitro or in vivo for their biological activity.
Results or Outcomes: The outcomes of using these compounds would vary depending on the specific plant species and conditions.
Application: Indole derivatives, including “3-(1-methyl-1H-indol-3-yl)propanoic acid”, have been found to possess antioxidant properties.
3-(1-methyl-1H-indol-3-yl)propanoic acid is an organic compound characterized by its structure, which features a propanoic acid moiety substituted at the third position with a 1-methyl-1H-indole group. Its molecular formula is C₁₂H₁₃N₁O₂, and it has a molecular weight of approximately 203.24 g/mol. This compound is classified as an indole derivative and is notable for its potential biological activities and applications in biochemical research .
These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry .
Research indicates that 3-(1-methyl-1H-indol-3-yl)propanoic acid exhibits significant biological activities, particularly as an inhibitor of serine proteases. These enzymes play crucial roles in various physiological processes, including digestion and immune response. The compound has been shown to have no adverse effects on fetal heart rate, suggesting a favorable safety profile in certain contexts . Furthermore, its interaction with biological targets makes it a candidate for further pharmacological studies.
The synthesis of 3-(1-methyl-1H-indol-3-yl)propanoic acid can be achieved through several methods:
These methods underscore the compound's accessibility for research and development purposes .
3-(1-methyl-1H-indol-3-yl)propanoic acid finds applications in various fields:
Interaction studies involving 3-(1-methyl-1H-indol-3-yl)propanoic acid focus on its binding affinity and inhibitory effects on serine proteases. These studies are crucial for understanding the mechanism of action and potential therapeutic uses of the compound. Preliminary findings suggest that it binds effectively to target enzymes, inhibiting their activity without significant toxicity to surrounding tissues .
Several compounds share structural similarities with 3-(1-methyl-1H-indol-3-yl)propanoic acid. Notable examples include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(1H-indol-3-yl)propanoic acid | Indole group at position 3 without methyl substitution | Lacks methyl group; may exhibit different biological activity |
| Methyl 3-(1H-indol-3-yl)propanoate | Methyl ester derivative of 3-(1H-indol-3-yl)propanoic acid | Potentially different solubility and reactivity |
| Indoleacetic acid | Indole derivative with acetic acid moiety | Known plant growth regulator; different biological roles |
The uniqueness of 3-(1-methyl-1H-indol-3-yl)propanoic acid lies in its specific methyl substitution on the indole ring, which may influence its interactions and biological efficacy compared to other similar compounds .
The synthesis of indolepropionic acid derivatives emerged in the mid-20th century alongside advancements in heterocyclic chemistry. Early industrial methods for producing 3-indolepropionic acids were patented in 1962 (US3062832A), utilizing base-catalyzed reactions between indole and acrylic acid at elevated temperatures (225–300°C). This process yielded 3-indolepropionic acid with efficiencies exceeding 70%, establishing a foundation for structural analogs like 3-(1-methyl-1H-indol-3-yl)propanoic acid.
Biosynthetic pathways were elucidated later, with Clostridium sporogenes identified as a key microbial producer in the human gut. By the 2010s, advances in metabolomics confirmed its endogenous presence in mammalian systems, linked to tryptophan metabolism.
Indole derivatives are pivotal in medicinal and agricultural chemistry due to their biological activity. 3-(1-Methyl-1H-indol-3-yl)propanoic acid serves as:
Its methyl ester derivative (methyl 3-(1-methyl-1H-indol-3-yl)propanoate, CAS 57901-08-3) is frequently employed in organic synthesis, demonstrating the compound’s versatility.
In humans, 3-(1-methyl-1H-indol-3-yl)propanoic acid is exclusively synthesized by gut microbiota, particularly Clostridium sporogenes. The pathway involves two enzymatic steps:
Recent studies show Peptostreptococcus species also contribute to its production, utilizing the fldAIBC gene cluster to generate protective metabolites against colitis.
Soil-dwelling Clostridium species produce this compound, impacting plant rhizosphere interactions. It mimics auxin activity, promoting lateral root growth while inhibiting gravitropism—a phenomenon observed in Arabidopsis thaliana.
3-(1-methyl-1H-indol-3-yl)propanoic acid represents a methylated derivative of indole-3-propanoic acid, belonging to the class of indolyl carboxylic acids and derivatives [1] [2]. The compound follows systematic IUPAC nomenclature conventions, where the propanoic acid chain is attached to the 3-position of the 1-methylindole ring system.
The molecular formula for 3-(1-methyl-1H-indol-3-yl)propanoic acid is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol [1] [3] [2]. The compound is characterized by the Chemical Abstracts Service (CAS) registry number 7479-20-1 [1] [2] and the MDL number MFCD01548325 [1] [3] [2]. The InChI identifier is 1S/C12H13NO2/c1-13-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3,(H,14,15) [1] [2], while the InChI key is VVKVBQDZJLGAFG-UHFFFAOYSA-N [1] [2].
The SMILES notation for the compound is CN1C=C(CCC(=O)O)C2=CC=CC=C21 [3], which clearly illustrates the structural connectivity. The compound contains a total of 2 rings, with 3 rotatable bonds and maintains a physiological charge of -1 under standard conditions [4].
Table 2.1: Basic Molecular Properties of 3-(1-methyl-1H-indol-3-yl)propanoic acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₂ | [1] [3] |
| Molecular Weight | 203.24 g/mol | [1] [3] |
| CAS Number | 7479-20-1 | [1] [2] |
| Melting Point | 124-126°C | [2] [5] |
| Physical Form | Powder | [2] |
| TPSA | 42.23 Ų | [3] |
| LogP | 2.1955 | [3] |
The crystallographic analysis of methyl 3-(1H-indol-3-yl)propanoate reveals that the molecule adopts an essentially planar conformation with a root mean square deviation of 0.057 Å [6]. The crystal structure belongs to the monoclinic crystal system with space group P2₁/c [6]. The unit cell parameters are: a = 6.893(5) Å, b = 9.146(8) Å, c = 18.052(10) Å, β = 111.27(3)°, with a unit cell volume of 1060.5(13) ų and Z = 4 [6].
The molecular packing in the crystal lattice is stabilized by intermolecular N—H⋯O hydrogen bonds, which generate chains along the direction [6]. These hydrogen bonding interactions are characteristic of indole derivatives and play a crucial role in determining the solid-state properties of the compound.
Table 2.2: Crystallographic Parameters for Related Indole-3-propanoic Acid Derivatives
| Parameter | Methyl 3-(1H-indol-3-yl)propanoate |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.893(5) |
| b (Å) | 9.146(8) |
| c (Å) | 18.052(10) |
| β (°) | 111.27(3) |
| Volume (ų) | 1060.5(13) |
| Z | 4 |
| Density (Mg m⁻³) | 1.273 |
The conformational flexibility of the propanoic acid side chain is an important structural feature. Computational studies on related indole derivatives suggest that the orientation of the carboxylic acid group relative to the indole ring can significantly influence both the physical properties and biological activity of these compounds [7] [4].
The hydrogen bonding geometry in related structures shows typical N—H⋯O interactions with donor-acceptor distances of approximately 2.97 Å and donor-hydrogen-acceptor angles near 157° [6]. These interactions are fundamental to understanding the intermolecular organization and potential biological interactions of 3-(1-methyl-1H-indol-3-yl)propanoic acid.
The structural characteristics of 3-(1-methyl-1H-indol-3-yl)propanoic acid can be understood through comparison with closely related indole derivatives, particularly indole-3-propanoic acid (IPA) and other methylated indole compounds. This comparative analysis reveals the influence of the N-methyl substitution on the structural and physicochemical properties.
Indole-3-propanoic acid, the parent compound without the N-methyl group, has the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol [4] [8]. The addition of the methyl group in 3-(1-methyl-1H-indol-3-yl)propanoic acid increases the molecular weight by 14.03 g/mol, corresponding to the CH₂ unit, and changes the molecular formula to C₁₂H₁₃NO₂ [1] [3].
The structural modification introduces several important changes. The N-methylation eliminates the potential for N—H hydrogen bonding that is characteristic of the parent indole-3-propanoic acid [4]. This modification affects both the intermolecular interactions and the overall polarity of the molecule. The topological polar surface area (TPSA) for 3-(1-methyl-1H-indol-3-yl)propanoic acid is 42.23 Ų [3], which is reduced compared to the parent compound due to the loss of the hydrogen bond donor capability at the nitrogen atom.
The lipophilicity, as measured by LogP, increases from 2.154 for indole-3-propanoic acid to 2.196 for the N-methylated derivative [3] [4]. This increase in lipophilicity reflects the contribution of the methyl group and has implications for membrane permeability and distribution properties.
Table 2.3: Comparative Structural Properties of Indole-3-propanoic Acid Derivatives
| Property | Indole-3-propanoic acid | 3-(1-methyl-1H-indol-3-yl)propanoic acid |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₂H₁₃NO₂ |
| Molecular Weight | 189.21 g/mol | 203.24 g/mol |
| CAS Number | 830-96-6 | 7479-20-1 |
| H-Bond Donors | 2 | 1 |
| H-Bond Acceptors | 2 | 2 |
| LogP | 2.154 | 2.196 |
The conformational preferences of these compounds also differ. While indole-3-propanoic acid can form extensive hydrogen bonding networks through its N—H group, the N-methylated derivative relies primarily on the carboxylic acid functionality for intermolecular interactions [7] [4]. This difference influences crystal packing arrangements and potentially affects biological activity profiles.
Structural studies of related bis(indole) derivatives reveal that N-methylation can significantly affect the dihedral angles between indole ring systems when multiple indole units are present [9]. In the case of simple N-methylindole derivatives, the methyl group generally adopts a conformation that minimizes steric interactions with the indole ring system.
The presence of the N-methyl group also affects the electronic properties of the indole ring. The electron-donating nature of the methyl group can influence the reactivity and spectroscopic properties of the compound. Nuclear magnetic resonance studies of related compounds show characteristic chemical shifts that can be used to confirm the N-methylation pattern [7] [10].
Comparative analysis with other indole-3-propanoic acid derivatives, such as 2-(1-methyl-1H-indol-3-yl)propanoic acid, reveals the importance of the substitution pattern [11] [12]. The 2-substituted analog has the same molecular formula and weight but differs in the position of the propanoic acid chain attachment, leading to different conformational preferences and potentially different biological activities.
The Fischer indole synthesis represents one of the most established classical routes for constructing indole-containing propanoic acid derivatives [1]. This method involves the acid-catalyzed cyclization of phenylhydrazones derived from appropriate carbonyl precursors [2]. For 3-(1-methyl-1H-indol-3-yl)propanoic acid synthesis, the reaction begins with the condensation of substituted phenylhydrazine with a suitable ketone or aldehyde precursor containing the propanoic acid chain [3].
The mechanism proceeds through phenylhydrazone formation, followed by tautomerization to an enamine intermediate, and subsequent [4] [4]-sigmatropic rearrangement to form a diimine structure [5]. The final cyclization step eliminates ammonia to yield the aromatic indole core [1]. Typical reaction conditions involve heating with zinc chloride, aluminum chloride, or sulfuric acid at temperatures ranging from 80-150°C [2] [5].
Recent improvements to the Fischer synthesis have focused on milder reaction conditions and enhanced regioselectivity. Scandium-catalyzed variations have shown particular promise, offering high yields under optimized conditions [6]. The use of iso-butyric acid as both solvent and catalyst has been reported to provide excellent chemoselectivity for indole derivative synthesis [7].
A direct synthetic approach involves the hydrolysis of 3-(1-methyl-1H-indol-3-yl)propanenitrile to the corresponding propanoic acid [3]. This method utilizes potassium hydroxide under reflux conditions for 3 hours, achieving yields of approximately 85% [3]. The reaction provides a straightforward conversion pathway, particularly useful when the nitrile precursor is readily available.
The hydrolysis mechanism involves nucleophilic attack by hydroxide ion on the nitrile carbon, forming an amide intermediate that subsequently undergoes hydrolysis to yield the carboxylic acid [3]. This route offers the advantage of direct functional group transformation without complex ring-forming reactions.
The Reissert indole synthesis provides an alternative classical route through the condensation of o-nitrotoluene derivatives with diethyl oxalate [8]. This method involves initial base-catalyzed condensation to form a 2-keto-ester intermediate, followed by zinc-mediated reduction in glacial acetic acid [9]. The resulting indole-2-carboxylic acid can be further elaborated to introduce the propanoic acid side chain.
This approach is particularly valuable when starting from readily available nitrotoluene derivatives and offers good regioselectivity for 2-substituted indole products [9]. The multi-step nature of this synthesis allows for structural modifications at various stages.
Direct alkylation of 1-methylindole with propanoic acid derivatives represents a conceptually straightforward approach [10]. The reaction typically employs strong bases such as sodium hydride or potassium tert-butoxide to generate the indole anion, which then attacks electrophilic propanoic acid derivatives .
However, this approach faces significant challenges due to the tendency of indoles to undergo unwanted dimerization and oligomerization reactions [12] [13]. The reaction requires careful control of temperature and reaction time to minimize side product formation while maximizing the desired alkylation product [10].
Palladium catalysis has emerged as a powerful tool for indole synthesis, offering mild conditions and excellent functional group tolerance [14] [15]. Palladium-catalyzed C-H activation approaches enable direct functionalization of indole precursors without the need for pre-functionalized starting materials [15].
The use of Pd(PPh₃)₂Cl₂ as catalyst has proven particularly effective for heteroannulation reactions leading to substituted indoles [16]. These reactions typically proceed through oxidative addition, C-H activation, and reductive elimination sequences, providing high regioselectivity and yields ranging from 70-95% [16] [14].
Recent developments include palladium-catalyzed sequential C-H activation/amination protocols that enable the simultaneous installation of multiple bonds [17]. The palladium/norbornene cooperative catalysis system has also shown promise for the synthesis of complex indole derivatives through vicinal difunctionalization strategies [15].
Iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles provides an efficient route to bis(indolyl)propanoic acid derivatives [18]. This approach utilizes FeCl₃ as a Lewis acid catalyst to promote the regioselective addition of indoles to activated alkyne substrates [18].
The reaction mechanism involves activation of the alkyne by the iron catalyst, followed by nucleophilic attack by the indole at the β-position. This methodology offers excellent atom economy and avoids the use of expensive precious metal catalysts while maintaining good yields and selectivity [18].
Microflow synthesis represents a revolutionary approach to indole derivative preparation, addressing many of the challenges associated with traditional batch methods [12] [13] [19]. The Nagoya University research group has developed ultrafast synthetic methods using microflow reactors with channel diameters of approximately 1 mm [12] [13].
The key advantage of microflow technology lies in its exceptional heat and mass transfer characteristics, enabling reaction times as short as 0.02-0.1 seconds [12] [13] [19]. This rapid mixing prevents the formation of unstable intermediates that lead to unwanted dimerization and oligomerization reactions [20].
Microflow synthesis has achieved remarkable yields of 95-99% for various indole derivatives while significantly improving reproducibility compared to batch conditions [19] [21]. The technology enables precise control of reaction parameters and facilitates the handling of highly reactive intermediates that are difficult to manage in conventional reactors [20].
Ionic liquids have gained prominence as environmentally benign catalysts and reaction media for indole synthesis [22]. The dual nature of ionic liquids as both acid and base catalysts makes them particularly suitable for complex multi-step transformations [22].
1,4-Diazabicyclo[2.2.2]octane (DABCO)-based ionic liquids have shown exceptional performance in Knoevenagel-Pinner cyclization-Michael reaction sequences, achieving excellent yields under mild conditions [22]. The catalyst [DABCO-H][HSO₄] demonstrates remarkable reusability, maintaining high catalytic activity over five reaction cycles [22].
Magnetically recoverable ionic liquid systems incorporating ferric oxide nanoparticles have been developed for one-pot synthesis of indole derivatives [22]. These systems offer the advantage of easy catalyst recovery through magnetic separation while maintaining high catalytic efficiency [22].
Temperature optimization represents a critical factor in achieving high yields and selectivity in indole synthesis [23]. Classical Fischer indole synthesis typically requires temperatures of 80-150°C, while modern catalytic approaches often operate effectively at 25-100°C [23] [12].
The development of microwave-assisted synthesis has enabled rapid heating and precise temperature control, reducing reaction times from hours to minutes while maintaining or improving yields [24]. Temperature programming strategies, where reactions are initiated at lower temperatures and gradually increased, have proven effective in controlling side reactions [24].
Catalyst loading optimization balances reaction efficiency with economic considerations [25]. Modern catalytic systems typically employ 1-10 mol% catalyst loading, compared to stoichiometric amounts required in classical methods [24].
Studies have shown that optimal catalyst loading depends on substrate reactivity and reaction mechanism. For palladium-catalyzed reactions, loadings of 2-5 mol% often provide the best balance between conversion and cost-effectiveness [16]. Higher loadings may improve reaction rates but can lead to increased side reactions and catalyst-related impurities [25].
Solvent choice significantly impacts reaction outcomes through effects on substrate solubility, catalyst activity, and reaction mechanism [22]. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed for ionic reaction mechanisms [26].
Ionic liquids offer unique advantages as both solvents and catalysts, providing improved selectivity and catalyst recyclability [22]. The use of environmentally benign solvents, including water and bio-based alternatives, is increasingly important for sustainable synthesis [22].
In microflow synthesis, pressure and flow rate optimization are crucial for achieving optimal mixing and residence time [27]. Higher pressures can improve mixing efficiency but require specialized equipment and increase operational costs [27].
Flow rate optimization in continuous systems must balance residence time with throughput requirements. Studies have shown that optimal flow rates depend on reaction kinetics and mass transfer characteristics of the specific system [27].
The transition from laboratory to industrial scale presents significant technical challenges, particularly in heat and mass transfer efficiency [28]. Microreactor technology offers advantages for scale-up through numbering-up strategies, where multiple small reactors operate in parallel rather than using larger single reactors [12] [27].
Equipment design considerations include material compatibility with reactive intermediates and corrosive reagents. Specialized materials such as Hastelloy or glass-lined steel may be required for handling aggressive reaction conditions [28].
Industrial production must address environmental concerns including solvent disposal, catalyst recovery, and waste minimization [29]. The development of green chemistry approaches using recyclable catalysts and environmentally benign solvents is essential for regulatory compliance [30].
Process validation and quality control systems must meet pharmaceutical industry standards, requiring robust analytical methods and comprehensive documentation [29]. Regulatory agencies increasingly emphasize environmental impact assessment and waste reduction strategies [30].
Economic considerations include raw material costs, energy consumption, and catalyst expenses [28]. Process intensification through microflow technology can reduce energy consumption while improving product quality and reducing waste [12] [27].
Catalyst recycling and recovery systems are crucial for economic viability, particularly for precious metal catalysts [22]. The development of heterogeneous catalysts that can be easily separated and reused offers significant economic advantages [22].
Industrial production requires stringent quality control measures to ensure consistent product purity and properties [24]. Advanced analytical techniques including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring product quality [31].
Impurity profiling and control strategies must address potential side products and degradation pathways. The implementation of real-time monitoring systems enables immediate detection and correction of process deviations [28].